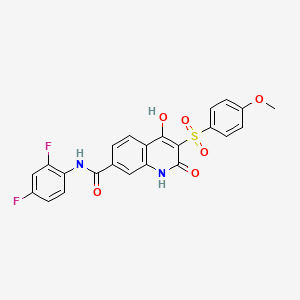![molecular formula C23H22N4O3S B11282828 2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11282828.png)
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a fused tricyclic system.
- Its chemical formula is C23H24N4O2S .
- The compound contains both nitrogen and sulfur atoms, making it interesting for various applications.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the cyclization of appropriate precursors under controlled conditions.
- For example, starting from a suitable amine and a carbonyl compound, the cyclization can occur via intramolecular reactions.
- Reaction Conditions :
- These reactions typically require specific temperatures, solvents, and catalysts.
- The choice of reagents and reaction conditions influences the yield and selectivity.
- Industrial Production :
- While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for study.
Chemical Reactions Analysis
- Reactivity :
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Oxidation could lead to the formation of new functional groups.
- Common Reagents and Conditions :
- Oxidizing agents (e.g., KMnO4, PCC) for oxidation.
- Reducing agents (e.g., NaBH4, LiAlH4) for reduction.
- Nucleophiles (e.g., amines) for substitution.
- Major Products :
- The specific products depend on the reaction type and conditions.
Scientific Research Applications
- Chemistry :
- Investigating its reactivity and potential as a building block for more complex molecules.
- Biology :
- Studying its interactions with biological macromolecules (e.g., proteins, DNA).
- Assessing its potential as a drug candidate.
- Medicine :
- Exploring its pharmacological properties (e.g., antimicrobial, anticancer).
- Industry :
- Assessing its use in materials science (e.g., polymers, sensors).
Mechanism of Action
- Targets and Pathways :
- Research is ongoing, but the compound likely interacts with specific cellular targets.
- It may modulate enzymatic activity or signal transduction pathways.
Comparison with Similar Compounds
- Uniqueness :
- Its fused tricyclic system sets it apart from simpler compounds.
- Few other molecules share this exact structure.
- Similar Compounds :
- While no direct analogs exist, related heterocycles include tropane alkaloids and other complex nitrogen-containing compounds.
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-13-4-6-15(7-5-13)25-18(28)10-27-12-24-19-16-8-14-11-30-23(2,3)9-17(14)26-21(16)31-20(19)22(27)29/h4-8,12H,9-11H2,1-3H3,(H,25,28) |
InChI Key |
GMPXPUVDYMYZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11282755.png)
![1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11282758.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}butanamide](/img/structure/B11282763.png)

![Ethyl 3-({[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11282769.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11282772.png)
![Methyl 4-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11282778.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)butanamide](/img/structure/B11282798.png)
![3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11282804.png)
![N-(3,4-dimethylphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11282814.png)
![Tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11282822.png)
![Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11282834.png)
![14-[2-(diethylamino)ethyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11282835.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11282837.png)
